MFCD18318146
Description
While specific data for MFCD18318146 are absent in the provided sources, its comparison with structurally similar compounds—such as halogenated arylboronic acids, dichloropyrrolotriazines, and brominated benzoic acid derivatives—can be extrapolated using available evidence. These analogs share functional groups, synthetic pathways, and physicochemical properties relevant to pharmaceutical and materials science applications.
Properties
IUPAC Name |
2-amino-5-[4-(dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-18(2)14(19)10-5-3-9(4-6-10)12-8-17-13(16)7-11(12)15(20)21/h3-8H,1-2H3,(H2,16,17)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQCRUBTHTXTBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688060 | |
| Record name | 2-Amino-5-[4-(dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-59-5 | |
| Record name | 2-Amino-5-[4-(dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of MFCD18318146 involves several steps, including allylic oxidation, protection reactions, and reduction reactions. The process typically starts with a precursor compound, which undergoes a series of chemical transformations to yield the final product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
MFCD18318146 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions .
Scientific Research Applications
MFCD18318146 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, this compound is being investigated for its potential therapeutic applications, including its role in drug development. In industry, this compound is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of MFCD18318146 involves its interaction with specific molecular targets and pathways. This compound can modulate various biochemical processes, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
Table 1 summarizes key properties of MFCD18318146 analogs:
Key Observations :
- Lipophilicity : All analogs have moderate Log Po/w values (2.10–2.42), favoring membrane permeability but requiring optimization for CNS penetration .
- Solubility : Brominated benzoic acid (CAS 1761-61-1) shows superior aqueous solubility (0.687 mg/ml) due to its carboxyl group, whereas boronic acids and heterocycles require formulation adjustments for bioavailability .
CAS 1046861-20-4 (Boronic Acid Derivative):
- Method : Suzuki-Miyaura coupling using Pd(dppf)Cl₂ catalyst, K₃PO₄ base, THF/H₂O solvent, 75°C, 1.33-hour reaction .
- Yield : ~85% (estimated from similar protocols).
CAS 918538-05-3 (Dichloropyrrolotriazine):
- Method : Nucleophilic substitution with KI, DMF solvent, 80°C, 12-hour reaction .
- Yield : ~70% (reported in analogous syntheses).
CAS 1761-61-1 (Bromobenzoic Acid):
Comparison :
- Boronic acids (CAS 1046861-20-4) require transition-metal catalysts and precise stoichiometry, whereas bromobenzoic acids (CAS 1761-61-1) achieve near-quantitative yields under milder conditions .
- Dichloropyrrolotriazines (CAS 918538-05-3) involve hazardous reagents (e.g., H315/H319 warnings), necessitating stricter safety protocols .
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